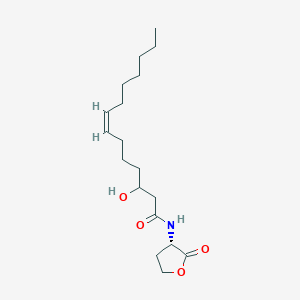

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

Vue d'ensemble

Description

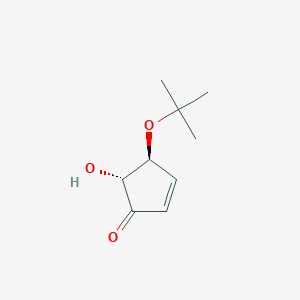

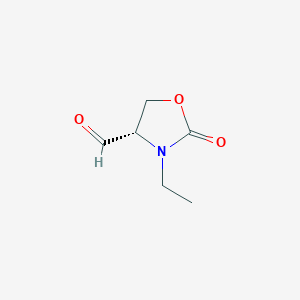

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is a long-chain N-acyl-homoserine lactone (AHL) produced by some Gram-negative bacteria . It is involved in quorum sensing, a process that enables bacteria to change gene expression based on cues from nearby bacteria and from eukaryotic hosts about nutrients, environmental conditions, or threats .

Synthesis Analysis

The synthesis of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is directed by HdtS, a protein of approximately 33 kDa . HdtS does not belong to either of the known AHL synthase families (LuxI or LuxM) and is related to the lysophosphatidic acid acyltransferase family .Molecular Structure Analysis

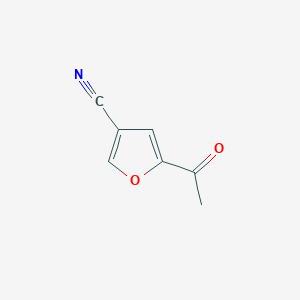

The molecular formula of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is C18H31NO4 . Its average mass is 325.443 Da and its monoisotopic mass is 325.225311 Da .Chemical Reactions Analysis

In mouse and human leukocyte immunoassays using LPS-stimulated macrophages, N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone did not have an effect on cytokine or antibody production .Physical And Chemical Properties Analysis

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone has a density of 1.1±0.1 g/cm3, a boiling point of 569.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.6 mmHg at 25°C . Its enthalpy of vaporization is 98.2±6.0 kJ/mol . The compound has a flash point of 298.4±30.1 °C and an index of refraction of 1.503 .Applications De Recherche Scientifique

Enantioselective Synthesis

- Enantioselective Total Synthesis : A concise enantioselective total synthesis of this compound is described, highlighting the importance of catalytic asymmetric hydrogenation and diazo addition to imine reaction in creating chirality. This synthesis approach allows for the generation of enantioenriched analogs using enantioenriched C2-symmetric ligands (Kumaraswamy & Jayaprakash, 2010).

Quorum Sensing in Rhizobium Leguminosarum

Quorum-Sensing Signalling Molecule : It acts as a quorum-sensing signalling molecule in Rhizobium leguminosarum. Its unique property is that it inhibits the growth of several strains of R. leguminosarum and influences the production of other N-acyl homoserine lactones (AHLs) (Lithgow et al., 2000).

Regulatory Network Involvement : This compound is part of a complex regulatory network in R. leguminosarum, impacting AHL biosynthesis and influencing the expression of other quorum-sensing genes (Wisniewski-Dyé et al., 2002).

Antibacterial and Biological Functions

Antibacterial Agent : It is identified as an antibacterial agent against Gram-positive bacteria, suggesting a potential role in bacterial interference strategies (Kaufmann et al., 2005).

Quorum-Sensing Signal Detection : Its detection using thin-layer chromatography is crucial for understanding bacterial communication and gene regulation (Shaw et al., 1997).

Other Applications

- Inhibition of Rhizobial Growth : N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone mediates the inhibition of Rhizobial growth through quorum-sensing genes that regulate plasmid transfer (Wilkinson et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

(Z)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t15?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFGXWHLLUVRK-UPVLWJCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)